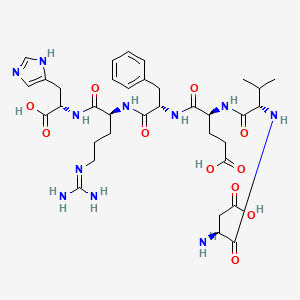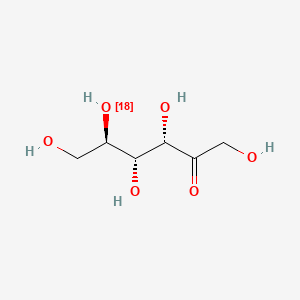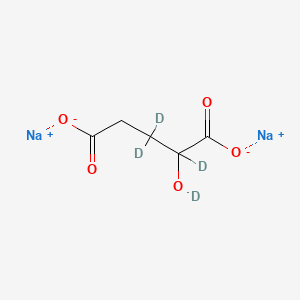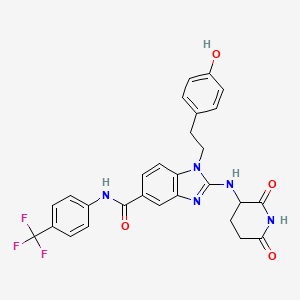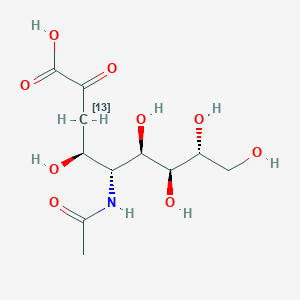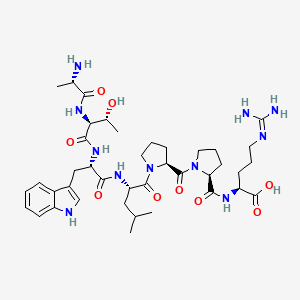
ATWLPPR Peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATWLPPR Peptide is a biologically active heptapeptide known for its role as a specific antagonist to the vascular endothelial growth factor receptor 2 (VEGFR2). This peptide binds to VEGFR2, thereby inhibiting the binding of vascular endothelial growth factor (VEGF) and blocking VEGF-induced angiogenesis in vivo . It has shown potential in reducing early retinal damage caused by diabetes by preserving vascular integrity and decreasing oxidative stress .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ATWLPPR Peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions: ATWLPPR Peptide primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds specifically to neuropilin-1 (NRP-1) and inhibits VEGF binding to this receptor .
Common Reagents and Conditions:
Reagents: Protected amino acids, coupling reagents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA).
Conditions: Mild conditions are typically used to avoid degradation of the peptide.
Major Products: The major product of interest is the this compound itself, which is used in various biological and medical applications .
Wissenschaftliche Forschungsanwendungen
ATWLPPR Peptide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide-receptor interactions.
Medicine: Explored as a therapeutic agent for reducing retinal damage and inhibiting tumor growth.
Industry: Utilized in the development of targeted drug delivery systems and molecular imaging agents.
Wirkmechanismus
ATWLPPR Peptide exerts its effects by specifically binding to neuropilin-1 (NRP-1), a co-receptor for VEGF. This binding inhibits the interaction between VEGF and VEGFR2, thereby blocking VEGF-induced angiogenesis. The peptide’s binding to NRP-1 also reduces oxidative stress and preserves vascular integrity, making it a potential therapeutic agent for conditions like diabetic retinopathy .
Vergleich Mit ähnlichen Verbindungen
RGD Peptide: Targets integrins and inhibits angiogenesis.
VEGF Inhibitors: Such as bevacizumab, which directly binds to VEGF and prevents its interaction with VEGFR2.
Uniqueness: ATWLPPR Peptide is unique in its dual targeting of neuropilin-1 and VEGFR2, providing a more specific inhibition of VEGF-induced angiogenesis compared to other compounds that target only one receptor .
Eigenschaften
Molekularformel |
C40H61N11O9 |
|---|---|
Molekulargewicht |
840.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C40H61N11O9/c1-21(2)18-29(48-34(54)28(19-24-20-45-26-11-6-5-10-25(24)26)47-36(56)32(23(4)52)49-33(53)22(3)41)37(57)51-17-9-14-31(51)38(58)50-16-8-13-30(50)35(55)46-27(39(59)60)12-7-15-44-40(42)43/h5-6,10-11,20-23,27-32,45,52H,7-9,12-19,41H2,1-4H3,(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,59,60)(H4,42,43,44)/t22-,23+,27-,28-,29-,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
MKSPBYRGLCNGRC-OEMOKZHXSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



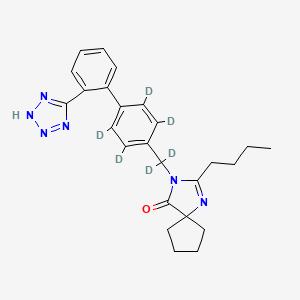
pyrimidine-2,4-dione](/img/structure/B12392482.png)
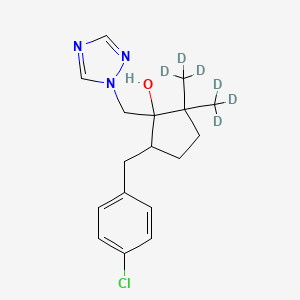

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)
